molecular formula C22H23ClN6 B2664636 N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-51-8

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2664636
CAS No.: 955305-51-8
M. Wt: 406.92
InChI Key: JMOZGAGERJRYFX-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted with a 3-chlorophenyl group at the N4 position, a branched 3-methylbutyl chain at the N6 position, and a phenyl group at the 1-position. This scaffold is notable for its versatility in medicinal chemistry, with modifications at these positions often influencing biological activity, solubility, and target specificity. The compound’s structure positions it within a broader class of diaminopyrimidines, which are explored for applications in oncology, antifungal therapy, and kinase inhibition .

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-15(2)11-12-24-22-27-20(26-17-8-6-7-16(23)13-17)19-14-25-29(21(19)28-22)18-9-4-3-5-10-18/h3-10,13-15H,11-12H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZGAGERJRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate pyrazole derivative.

    Cyclization: The intermediate is then cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The core structure is further functionalized by reacting with 3-methylbutylamine and phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site of its targets .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related pyrazolo[3,4-d]pyrimidine and quinazoline derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Core
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4: 3-chlorophenyl; N6: 3-methylbutyl; 1-position: phenyl 436.91 (calculated) Not explicitly reported in evidence; inferred potential for kinase or receptor modulation based on structural analogs. N/A
4-N,6-N-bis(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine (NSC11668) N4/N6: 3-chlorophenyl; 1-position: methyl 382.25 Antifungal activity; unique dual 3-chlorophenyl substitution enhances membrane targeting.
N6-(3-chloro-4-methoxyphenyl)-1-methyl-N4-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine N6: 3-chloro-4-methoxyphenyl; N4: phenyl; 1-position: methyl 393.83 Methoxy group improves solubility; unconfirmed activity (structural data only).
N4-(3-chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4: 3-chloro-4-methylphenyl; N6: ethyl; 1-position: methyl 316.79 Water solubility: 0.5 µg/mL at pH 7.4; potential for optimized pharmacokinetics.
N4-(2H-1,3-benzodioxol-5-yl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine N4: benzodioxolyl; N6: 3-methoxypropyl; 1-position: phenyl 418.45 Methoxypropyl chain enhances solubility; no activity reported.
PR5-LL-CM01 (PRMT5 inhibitor) N4: 3,4-dimethylphenyl; N6: 2-(dimethylamino)ethyl; 1-position: phenyl 401.51 Selective PRMT5 inhibitor; dimethylaminoethyl group aids cellular penetration.

Key Observations :

  • Substituent Effects: N4 Position: Aryl groups with electron-withdrawing substituents (e.g., 3-chlorophenyl) are common in kinase inhibitors (e.g., quinazolines). The 3-chlorophenyl group in the target compound may enhance target binding through hydrophobic interactions . In contrast, polar substituents like 3-methoxypropyl () or ethyl () balance solubility and permeability . 1-Position: Phenyl or methyl groups at this position influence steric bulk and π-π stacking. Methyl substitution (NSC11668) correlates with antifungal activity, while phenyl may favor kinase interactions .
  • Biological Activity: Antifungal analogs (e.g., NSC11668) prioritize dual chlorophenyl groups, whereas kinase inhibitors (e.g., PR5-LL-CM01) incorporate dimethylaminoethyl or morpholinopropyl chains for allosteric modulation .
  • Synthesis :

    • Microwave-assisted synthesis () offers rapid access to pyrazolo[3,4-d]pyrimidines, while FCC column chromatography () and coupling reactions () remain standard for purification.
Comparison with Quinazoline Derivatives

Quinazolines () share a similar diaminopyrimidine core but lack the pyrazole ring. Key differences include:

  • Compound 18 (Lindmark et al.) : Incorporates a thiazole-methoxy group, showing potent anticancer activity (IC50 < 1 µM). The thiazole ring enhances π-stacking in kinase active sites, a feature absent in pyrazolo[3,4-d]pyrimidines .
  • Compound 20 (Wallace et al.) : Fluorobenzyloxy and oxazolyl groups confer selectivity for receptor tyrosine kinases. The pyrazolo[3,4-d]pyrimidine scaffold may offer improved metabolic stability due to reduced oxidation susceptibility .

Biological Activity

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused ring structure that contributes to its biological activity. The structural formula can be represented as follows:

C17H20ClN5\text{C}_{17}\text{H}_{20}\text{Cl}\text{N}_5

Structural Features

  • Chlorophenyl Group : Enhances binding affinity to target proteins.
  • Methylbutyl Side Chain : Influences lipophilicity and bioavailability.
  • Pyrazolo[3,4-d]pyrimidine Core : Essential for biological activity, particularly in kinase inhibition.

Kinase Inhibition

This compound has shown significant inhibitory effects on various kinases:

  • Casein Kinase 1 (CK1) : The compound exhibits potent inhibition with an IC50 value of 78 nM, indicating strong potential in treating conditions associated with aberrant CK1 activation, such as cancer and neurodegenerative diseases .
  • Epidermal Growth Factor Receptor (EGFR) : Recent studies have identified derivatives of this compound that act as EGFR inhibitors. For instance, one derivative demonstrated IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential in cancer therapy .

Anti-Proliferative Activity

The compound has been evaluated for its anti-proliferative effects on cancer cell lines:

CompoundCell LineIC50 (µM)
12bA549 (Lung)8.21
12bHCT-116 (Colon)19.56

These results indicate that the compound can effectively inhibit the growth of specific cancer cells, suggesting its role as a therapeutic agent in oncology .

Apoptotic Induction

Flow cytometric analyses revealed that the compound induces apoptosis in cancer cells by increasing the BAX/Bcl-2 ratio significantly, which is crucial for promoting cell death in cancer therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that optimize yield and purity. The structure-activity relationship indicates that modifications to the phenyl and alkyl groups can enhance biological activity.

Synthesis Overview

  • Starting Materials : Utilize aminopyrazole derivatives.
  • Reagents : Employ acetic anhydride and formamide under reflux conditions.
  • Characterization : Use NMR and IR spectroscopy for structural confirmation.

Q & A

Q. What are the standard synthetic routes for synthesizing N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and what key parameters influence reaction yields?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Core Formation : Condensation of aldehydes with β-dicarbonyl compounds and urea derivatives under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core .

Substituent Introduction : Sequential N-alkylation or aryl coupling reactions at the N4 and N6 positions. For example, palladium-catalyzed Buchwald-Hartwig amination or nucleophilic substitution with pre-functionalized amines .

Optimization : Yield improvements require precise control of temperature (e.g., 80–120°C), solvent selection (e.g., DMF or DMSO for polar intermediates), and catalyst systems (e.g., K₂CO₃ for deprotonation) .
Key Parameters: Reaction time, solvent polarity, and stoichiometric ratios of aryl halides to amine nucleophiles significantly impact yields (typically 40–70% for analogous compounds) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve aromatic proton environments, coupling constants (e.g., J = 8–10 Hz for para-substituted phenyl groups), and methyl/butyl substituents .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for biological assays). Mobile phases often use acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ peaks) and detects side products from incomplete substitutions .

Advanced Research Questions

Q. How can researchers optimize the compound's kinase selectivity profile while maintaining potency against primary targets?

  • Methodological Answer :
  • Structural Tuning : Replace the 3-methylbutyl group (N6) with bulkier cycloalkyl or branched alkyl chains to sterically hinder off-target kinase binding .
  • Selectivity Screening : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values across 50+ kinases. Prioritize targets with <100 nM inhibition .
  • Cocrystallization Studies : Resolve binding modes with primary targets (e.g., CDK2 or EGFR) to identify critical hydrogen bonds or π-π interactions for retention .

Q. What methodologies are recommended for resolving contradictions in IC₅₀ values reported across different kinase inhibition assays?

  • Methodological Answer :
  • Assay Standardization : Use ATP concentrations matching physiological levels (1 mM) and consistent incubation times (30–60 min) to minimize variability .
  • Data Normalization : Include reference inhibitors (e.g., staurosporine) in each assay plate to control for batch effects .
  • Mechanistic Validation : Combine enzymatic assays with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Q. What experimental approaches are most suitable for establishing structure-activity relationships (SAR) for substituents at the N4 and N6 positions?

  • Methodological Answer :
  • Parallel Synthesis : Generate a library of derivatives with systematic variations (e.g., halogenated aryl groups at N4; alkyl/arylalkyl chains at N6) .
  • Biological Profiling : Test derivatives in dose-response assays (e.g., 0.1–10 µM) against primary and secondary targets. Plot logP vs. IC₅₀ to correlate lipophilicity with potency .
  • Computational Modeling : Perform molecular dynamics simulations to quantify binding free energy (ΔG) changes induced by substituent modifications .

Q. How can predictive modeling (e.g., QSAR, molecular docking) guide the rational design of derivatives with improved solubility and bioavailability?

  • Methodological Answer :
  • QSAR Models : Train models using descriptors like topological polar surface area (TPSA), logP, and hydrogen-bond donors/acceptors. Prioritize derivatives with TPSA >80 Ų and logP <3 for enhanced solubility .
  • Docking Simulations : Use AutoDock Vina to predict interactions with cytochrome P450 enzymes (e.g., CYP3A4) and flag derivatives prone to metabolic degradation .
  • In Silico ADMET : Tools like SwissADME predict intestinal absorption and blood-brain barrier penetration to exclude CNS-targeted derivatives early .

Q. What in vivo models are appropriate for validating the compound's pharmacokinetic properties and therapeutic efficacy?

  • Methodological Answer :
  • Pharmacokinetics : Administer intravenously (1–5 mg/kg) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Use LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Xenograft Models : Subcutaneous implantation of human cancer cell lines (e.g., HCT-116 colon carcinoma) in nude mice. Monitor tumor volume and body weight during oral dosing (10–50 mg/kg/day) .
  • Toxicology : Perform histopathology on liver/kidney tissues after 28-day repeat-dose studies to assess off-target toxicity .

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